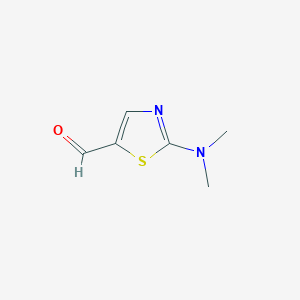

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde can involve several steps starting from different precursors. For instance, one method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with alkyl- and aryl-amines in alcohol solution to give triazole derivatives (L'abbé et al., 1991). Another approach includes the transformation of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes using primary amines (Glukhareva et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde has been analyzed through X-ray diffraction, revealing a compound that typically features a planar structure. The crystal structure studies provide insights into the arrangement of atoms within the molecule and their spatial orientation (Malinovskii et al., 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including ring transformations and nucleophilic substitutions. It serves as a precursor for synthesizing a range of heterocyclic compounds. The reactions often involve the interaction with amines, hydroxylamines, and other nucleophiles leading to diverse chemical structures (Brindley et al., 1986).

Wissenschaftliche Forschungsanwendungen

1. Controlled Pesticide Release

- Application Summary : This compound is used in the synthesis of a pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) for controlled pesticide release . This copolymer is used to create microcapsules that can encapsulate and release pesticides in response to environmental stimuli .

- Methods of Application : The copolymer is prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . An emulsion chemical cross-linking method is used to fabricate the pesticide-loaded microcapsules .

- Results/Outcomes : The loading content and encapsulation efficiency were 18.79% and 64.51%, respectively . The microcapsules showed pH-and thermo responsive release . Microencapsulation improved the photostability of the pesticide under ultraviolet light irradiation and reduced its acute toxicity against aquatic organisms .

2. Inhibition of Pathogenic Bacteria

- Application Summary : “2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde” is used in the synthesis of a nanogel for the inhibition of pathogenic bacteria . The nanogel is made from a copolymer of 2-(dimethylamino)ethyl methacrylate and ethylene dimethacrylate (PDMAEMA-EDMA) .

- Methods of Application : The nanogel is fabricated through dispersion polymerization in a water/2-methoxyethanol medium, initiated with potassium persulfate (KPS) and stabilized with poly(vinyl alcohol) (PVA) .

- Results/Outcomes : The nanogel exhibited effective bactericidal activity against both Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus and Acinetobacter baumannii .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPJEHPVWLTDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511361 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

CAS RN |

1005-28-3 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

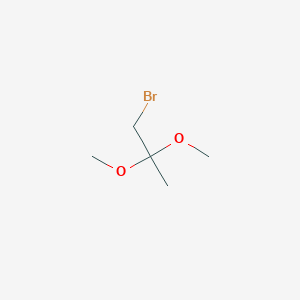

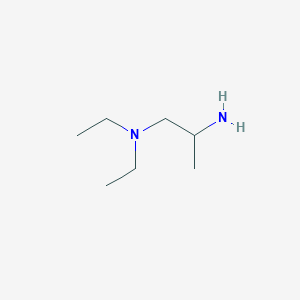

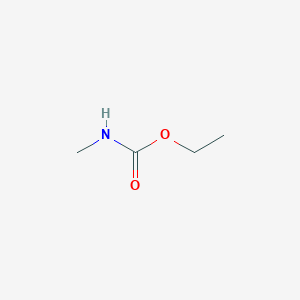

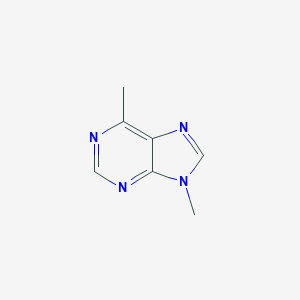

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

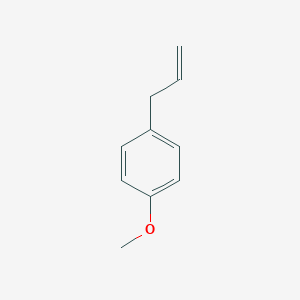

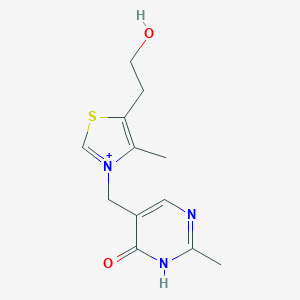

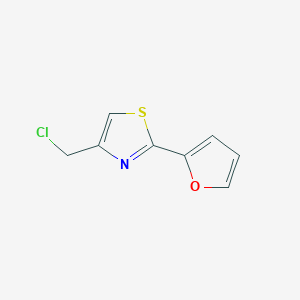

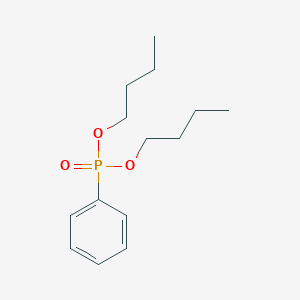

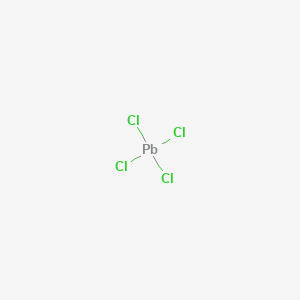

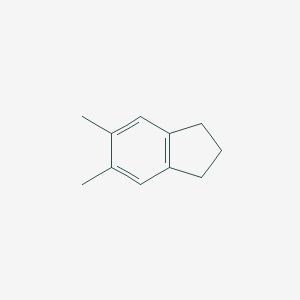

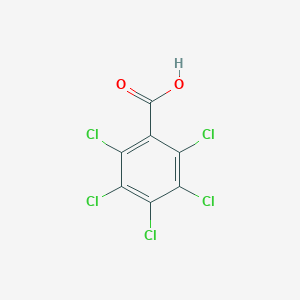

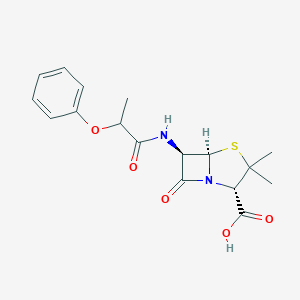

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.